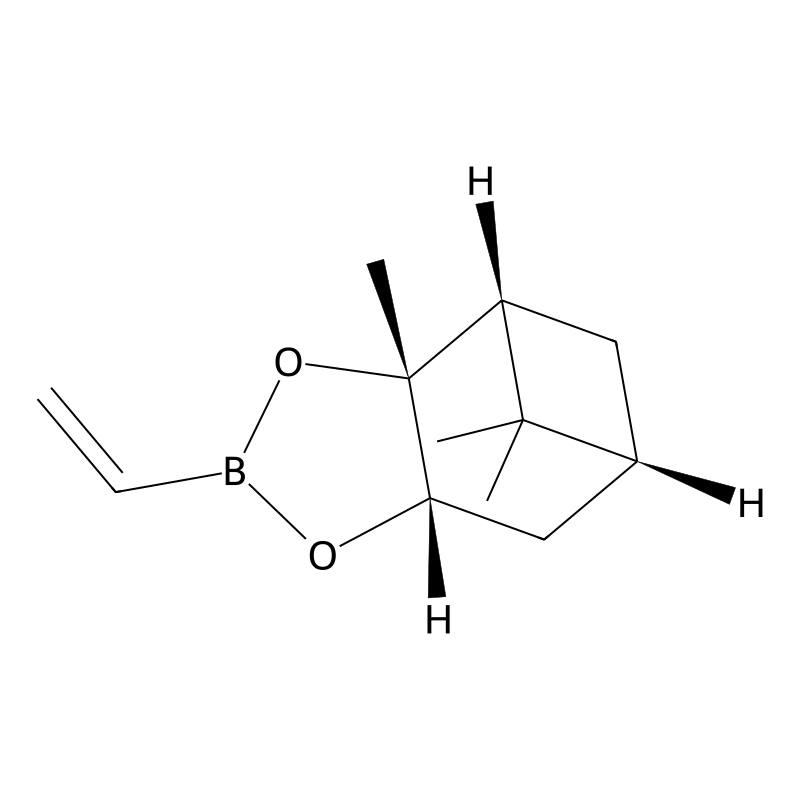

(+)-Vinylboronic acid pinanediol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Precursor for Suzuki-Miyaura Coupling Reactions: PVB serves as a valuable building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions form carbon-carbon bonds between a vinyl group and various organic moieties, enabling the creation of complex organic molecules.

- Hydroboration Reactions: PVB can participate in hydroboration reactions, adding a hydroxyl group (OH) and a boron atom (B) across a double bond in an alkene molecule. This transformation finds use in the preparation of various alcohols and organoboron compounds.

Medicinal Chemistry:

- Development of Novel Therapeutics: PVB has been explored in the development of new drugs due to its potential for binding to specific enzymes or receptors in the body. Studies suggest its possible applications in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

- Drug Delivery Systems: PVB can be incorporated into drug delivery systems due to its biocompatibility and ability to form reversible bonds with other molecules. This allows for controlled release of the drug at the target site, potentially improving therapeutic efficacy and reducing side effects.

Materials Science:

- Development of Functional Polymers: PVB can be integrated into the structure of polymers, imparting specific functionalities such as self-assembly properties or stimuli-responsiveness. These advanced materials hold promise in various applications, including sensors, drug delivery systems, and electronic devices.

- Organic Light-Emitting Diodes (OLEDs): PVB has been investigated for its potential use in OLEDs, a type of display technology. Its ability to form stable bonds with other organic molecules makes it a potential candidate for improving the performance and stability of OLED devices.

(+)-Vinylboronic acid pinanediol ester, with CAS number 132488-71-2, is a chiral organoboron compound. It is derived from pinanediol, a naturally occurring alcohol found in pine trees []. The (+) refers to the compound's optical rotation, indicating its chirality. This compound plays a significant role in organic synthesis due to the presence of the vinyl boronate group (C=C-B(OH)2), which readily participates in coupling reactions to form new carbon-carbon bonds [].

Molecular Structure Analysis

The key feature of (+)-vinylboronic acid pinanediol ester is the vinyl boronate group (CH2=CH-B(OH)2) attached to a pinanediol moiety. Pinanediol provides a chiral environment and controls the stereochemistry of reactions involving the vinyl group []. The presence of boron and hydroxyl groups makes the vinyl moiety electron-rich, facilitating its interaction with various reaction partners.

Chemical Reactions Analysis

(+)-Vinylboronic acid pinanediol ester is a versatile building block for organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions involve coupling the vinyl boronate group with various organic electrophiles (X-R) in the presence of a palladium catalyst to form new carbon-carbon bonds (C=C) as shown:

CH2=CH-B(OH)2 + X-R -> Pd catalyst -> CH2=CH-R + B(OH)3 (1)where X can be a halide (Cl, Br, I) or a triflate (OTf), and R is an organic group []. This reaction allows for the introduction of a variety of functionalities onto a carbon chain, enabling the synthesis of complex organic molecules.

Physical And Chemical Properties Analysis

(+)-Vinylboronic acid pinanediol ester is typically a colorless liquid at room temperature [].

(+)-Vinylboronic acid pinanediol ester's mechanism of action revolves around the Suzuki-Miyaura coupling reaction. The pinanediol group controls the stereochemistry of the vinyl group, while the boronate moiety readily undergoes oxidative addition with a palladium catalyst. This activation allows the vinyl group to react with the electrophilic coupling partner, forming a new carbon-carbon bond with defined stereochemistry [].

The reactivity of (+)-vinylboronic acid pinanediol ester is primarily attributed to the presence of the vinyl group and the boron atom. It can participate in several key reactions:

- Suzuki Coupling: This compound can act as a coupling partner in Suzuki-Miyaura reactions, where it reacts with aryl halides to form biaryl compounds. The boron atom facilitates transmetalation, making it a valuable reagent for constructing carbon-carbon bonds .

- Radical Polymerization: It can be utilized as a comonomer in radical polymerization processes, leading to the formation of copolymers that incorporate vinyl alcohol units .

- Nucleophilic Additions: The boron atom can engage in nucleophilic substitution reactions, where it can react with electrophiles, enhancing its utility in organic synthesis.

The synthesis of (+)-vinylboronic acid pinanediol ester typically involves several steps:

- Preparation of Boronic Acid: Starting from commercially available pinanediol and boron reagents, the first step often involves forming a boronate ester.

- Vinylation: The introduction of the vinyl group can be achieved through various methods, including the reaction of the boronate with suitable vinyl halides or via direct vinylation techniques.

- Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to achieve high purity levels for further applications .

(+)-Vinylboronic acid pinanediol ester finds various applications in:

- Organic Synthesis: Its role as a versatile building block in synthesizing complex organic molecules.

- Polymer Chemistry: Utilized in creating functional polymers through radical polymerization processes.

- Medicinal Chemistry: Potential use in drug development due to its ability to interact with biomolecules.

- Proteomics Research: Acts as a reagent for studying protein interactions involving carbohydrate moieties .

Interaction studies involving (+)-vinylboronic acid pinanediol ester focus on its ability to bind selectively to diols and other biomolecules. These interactions are crucial for understanding its potential as an inhibitor or modulator in biochemical pathways. The reversible nature of boron-diol interactions allows for dynamic studies on enzyme activities and protein functions, making it an important compound in biochemical research .

Several compounds share structural features with (+)-vinylboronic acid pinanediol ester, primarily due to their boronic acid functionality or vinyl groups. Here are some similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Vinylboronic Acid Pinacol Ester | Contains a vinyl group and a pinacol moiety | Known for its stability and utility in polymerization |

| 4-Pyridyl Boronic Acid | Pyridine ring attached to a boronic acid | Exhibits different reactivity patterns due to nitrogen |

| Benzyl Boronic Acid | Benzene ring attached to a boronic acid | Utilized primarily in cross-coupling reactions |

| 2-(4-Methylphenyl) Boronic Acid | Aromatic substitution on the boronic acid | Offers unique selectivity in Suzuki reactions |

The uniqueness of (+)-vinylboronic acid pinanediol ester lies in its specific combination of structural elements that allow it to engage effectively in radical polymerization and other synthetic applications while also being relevant in biological contexts due to its interaction capabilities .